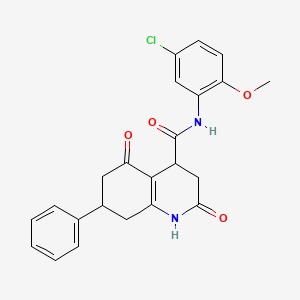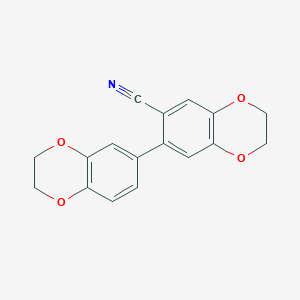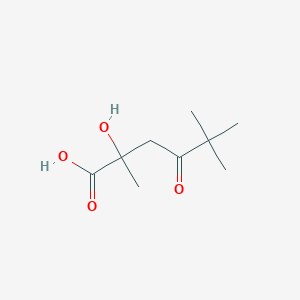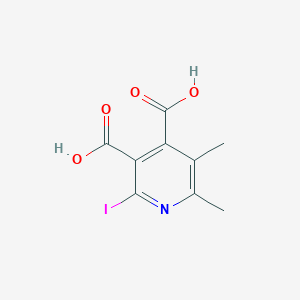![molecular formula C17H18N6OS B11056812 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056812.png)
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring, a triazole ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. The final step involves the etherification of the phenyl group. Common reagents used in these reactions include hydrazine derivatives, β-diketones, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1,3-Diphenyl-1H-Pyrazol-4-yl Derivatives
Uniqueness
4-[6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER stands out due to its unique combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18N6OS |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-5-22-11(3)14(10(2)20-22)16-21-23-15(18-19-17(23)25-16)12-6-8-13(24-4)9-7-12/h6-9H,5H2,1-4H3 |
InChI Key |
KKUVFYIMJSJZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile, 1-[[(3-methoxyphenyl)methyl]amino]-3-methyl-](/img/structure/B11056734.png)
![7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11056738.png)
![2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11056739.png)
![(1E)-1-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11056740.png)
![2-[6-(2,6-Difluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11056742.png)
![2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11056743.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11056758.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B11056768.png)
![6-(4-Chlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11056773.png)

![3-[2-[3-(2,5-Difluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethenyl]pyridine](/img/structure/B11056795.png)
